molecular formula C25H20ClN3O3 B14463978 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- CAS No. 68258-62-8

2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-

Cat. No.: B14463978
CAS No.: 68258-62-8
M. Wt: 445.9 g/mol
InChI Key: VFCWMCYMDHFSQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- typically involves the azo coupling reaction. This process includes the diazotization of 5-chloro-2-methoxyaniline followed by coupling with 3-hydroxy-2-naphthoic acid . The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

Industrial production of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted aromatic compounds from electrophilic substitution .

Scientific Research Applications

2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- involves its interaction with molecular targets through its azo and hydroxyl groups. These interactions can lead to the formation of reactive intermediates that exert biological effects. The compound’s stability and low solubility also contribute to its prolonged action in various applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azo dyes and pigments such as:

Uniqueness

What sets 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- apart is its specific combination of substituents, which confer unique color properties and stability. Its low solubility in water and resistance to environmental factors make it particularly valuable in industrial applications where durability is crucial .

Properties

CAS No.

68258-62-8

Molecular Formula

C25H20ClN3O3

Molecular Weight

445.9 g/mol

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C25H20ClN3O3/c1-15-7-3-6-10-20(15)27-25(31)19-13-16-8-4-5-9-18(16)23(24(19)30)29-28-21-14-17(26)11-12-22(21)32-2/h3-14,30H,1-2H3,(H,27,31)

InChI Key

VFCWMCYMDHFSQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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